4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is characterized by its azabicyclohexane core, which is a bicyclic structure containing a nitrogen atom. The methoxymethyl group attached to the nitrogen adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This method allows for the formation of the bicyclic core with high efficiency. The reaction conditions often require the use of a mercury lamp, which can be technically challenging but effective for small-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with photochemical reactions, alternative methods such as catalytic cycloadditions or other innovative synthetic routes may be explored to improve scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has a wide range of applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The methoxymethyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane: This compound has an oxygen atom in place of the nitrogen, which can significantly alter its chemical properties and reactivity.
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: The presence of a carboxylic acid group introduces additional reactivity and potential for forming esters or amides.
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13NO |
---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H13NO/c1-9-5-7-2-6(3-7)8-4-7/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
LYZKKSGZDSJNRG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC12CC(C1)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.